molecular formula C27H31N3O4 B11676743 2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11676743
M. Wt: 461.6 g/mol
InChI Key: LVLGVQQQVNFGMK-UHFFFAOYSA-N
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Description

2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a norbornene-based scaffold fused with isoindole-1,3-dione moieties. The compound features a benzylimino linker that bridges two hexahydro-4,7-methanoisoindole units, conferring unique steric and electronic properties.

Synthetic routes typically involve condensation reactions between norbornene dicarboxylic anhydride derivatives and diamines or imine precursors. For example, analogous compounds like FM3 (a butane-1,4-diyl-bridged methanoisoindole dione) are synthesized via refluxing 1,4-diaminobutane with cis-5-norbornene-endo-2,3-dicarboxylic anhydride in DMF, yielding high-purity crystalline solids .

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

4-[[benzyl-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)methyl]amino]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C27H31N3O4/c31-24-20-16-6-7-17(10-16)21(20)25(32)29(24)13-28(12-15-4-2-1-3-5-15)14-30-26(33)22-18-8-9-19(11-18)23(22)27(30)34/h1-5,16-23H,6-14H2

InChI Key

LVLGVQQQVNFGMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CN(CC4=CC=CC=C4)CN5C(=O)C6C7CCC(C7)C6C5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves a multi-step process. One common method includes the condensation of benzylamine with formaldehyde, followed by cyclization with hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylene positions, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,2’-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Linker Flexibility vs. Rigidity: The benzylimino linker in the target compound introduces aromaticity and rigidity, enhancing π-π stacking interactions compared to aliphatic linkers in FM3 or cyclohexane-bridged analogues . Ethylene-bridged tetrabromo derivatives (e.g., N,N'-ethylene-bis(tetrabromophthalimide)) prioritize halogenated electronic effects for flame retardancy over supramolecular assembly .

Electronic Properties: Brominated analogues exhibit reduced electron density due to bromine’s electronegativity, whereas the benzylimino group in the target compound offers electron-rich aromatic regions for host-guest interactions . Selenium-containing derivatives (e.g., 2b-III) demonstrate redox activity absent in the target compound, broadening utility in catalytic systems .

Synthetic Accessibility: The target compound’s benzylimino linker requires precise stoichiometric control during imine formation, unlike the straightforward anhydride-amine condensations used for FM3 . Halogenated derivatives demand hazardous bromination steps, limiting scalability compared to non-halogenated methanoisoindoles .

Physicochemical Properties

Property Target Compound FM3 Ethylene-bis(tetrabromophthalimide) 2b-III
Solubility Low in water; moderate in DMF, THF Soluble in DMF, chloroform Insoluble in polar solvents Soluble in DMSO
Thermal Stability Decomposes >250°C Stable to 300°C Decomposes >200°C (bromine loss) Stable to 180°C
Crystallinity High Moderate Low Amorphous
Hydrogen-Bond Capacity High (dual carbonyl groups) Moderate Low (bromine steric hindrance) Moderate

Notes:

  • The target compound’s crystallinity and thermal stability make it suitable for high-temperature polymer composites, whereas selenium-containing analogues degrade earlier .
  • Brominated derivatives suffer from thermal instability due to bromine dissociation, restricting their use in high-performance materials .

Biological Activity

The compound 2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a synthesized organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 2,2'-[(Benzylimino)bis(methylene)]bishexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 334.35 g/mol

The compound features a complex structure that includes hexahydroisoindole moieties and benzyl groups, contributing to its biological activity.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism through which it exerts its effects involves:

  • Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study indicated that it has a growth inhibitory value (GI50) significantly lower than standard chemotherapeutic agents in breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa) .
Cell LineGI50 (µM)Comparison with Standard Drug
MCF-73.18 ± 0.11Superior
HeLa8.12 ± 0.43Inferior

The biological activity of the compound is thought to involve:

  • Targeting Specific Kinases : The compound has been shown to interact with key proteins involved in cancer progression, such as NEK6, NEK7, and NEK9. These proteins are overexpressed in various cancer types and play critical roles in cell cycle regulation and apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study employed both in vitro cytotoxicity assays and molecular docking studies to elucidate the interactions at a molecular level.
  • In Vivo Studies : Preliminary in vivo studies using animal models indicated promising results regarding tumor reduction without significant toxicity to normal cells. Further research is recommended to validate these findings and explore long-term effects.

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